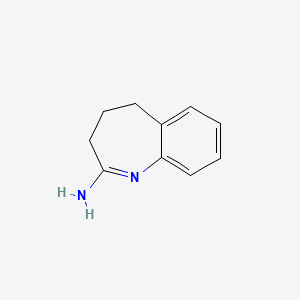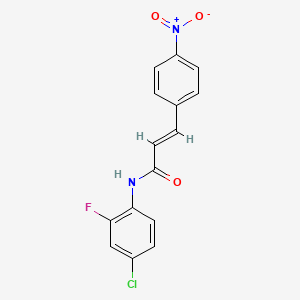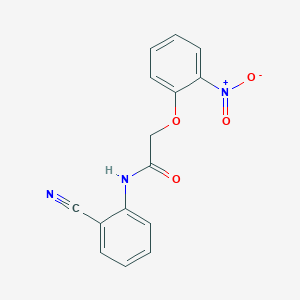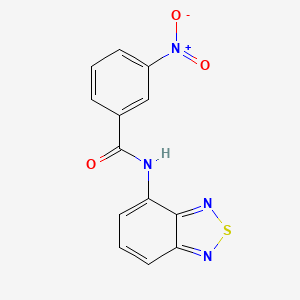![molecular formula C20H23NO4 B5740701 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid, also known as Boc-4-amino-3-(4-methylbenzoyl)phenylalanine, is a synthetic chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is not fully understood, but it is believed to involve inhibition of key enzymes and signaling pathways involved in various physiological processes. Specifically, this compound has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose metabolism. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, anticancer activity, and anti-inflammatory activity. Additionally, this compound has been shown to exhibit antioxidant activity and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is its potential as a lead compound for the development of new drugs and treatments for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research involving 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine. One area of interest is the development of new drugs and treatments for type 2 diabetes based on the compound's ability to inhibit protein tyrosine phosphatase 1B. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for drug development. Finally, the anticancer activity of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine warrants further investigation, with the goal of developing new cancer treatments based on this compound.
Synthesemethoden
The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine typically involves a multi-step process that begins with the reaction of tert-butyl 4-hydroxybenzoate with 4-methylbenzoyl chloride to form tert-butyl 4-(4-methylbenzoyloxy)benzoate. This intermediate is then reacted with 4-aminobenzoic acid to form tert-butyl N-(4-aminobenzoyl)-4-(4-methylbenzoyloxy)benzamide. Finally, the tert-butyl protecting group is removed to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-5-6-14(19(23)24)11-17(13)21-18(22)12-25-16-9-7-15(8-10-16)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONRPXSRGADHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)





![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)


![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)